molecular formula C10H5F3N2O3 B050960 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid CAS No. 340736-76-7

4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Cat. No. B050960
M. Wt: 258.15 g/mol
InChI Key: WJQLFPSEXHEXRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related oxadiazolyl benzoic acids involves effective methodologies, such as thermal heterocyclization. For instance, the synthesis of 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid was achieved through a novel method involving thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one with 1,1'-carbonyldiimidazole (CDI) and subsequent base-promoted cycle opening, achieving a total yield of 90% (Tkachuk et al., 2020). This method represents a significant advancement in the synthesis of vic-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)aromatic acids, offering a higher yield and simpler procedure compared to existing methods.

Molecular Structure Analysis

The molecular structure of oxadiazolyl benzoic acids has been elucidated using various analytical techniques. For example, the crystal and molecular structure of a related compound, 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate, was determined by X-ray analysis, highlighting the importance of O−H⋯O and N−H⋯O hydrogen bond interactions in its structural formation (Foces-Foces et al., 1996).

Chemical Reactions and Properties

The reactivity of oxadiazolyl benzoic acids includes their participation in various chemical reactions to form novel compounds. For instance, the synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole, triazole, and pyrrole ring systems demonstrated the potential of these compounds to act as antibacterial and antitubercular agents (Joshi et al., 2008). This highlights the chemical versatility and potential application of oxadiazolyl benzoic acids in developing new therapeutic agents.

Physical Properties Analysis

The physical properties of oxadiazolyl benzoic acids, such as their phase transition behavior, have been studied, revealing some compounds' potential as liquid crystalline monomers. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles and their liquid crystalline behavior depend on their structural modifications, indicating a high application potential in material science (Jian et al., 2014).

Chemical Properties Analysis

The chemical properties, including the reactivity and stability of oxadiazolyl benzoic acids, play a crucial role in their applications. The solid-phase synthesis of 1,2,4-oxadiazoles on solid support, activating benzoic acids bound to the Wang linker, demonstrates the adaptability and efficiency of synthesizing oxadiazolyl derivatives (Sams & Lau, 1999). This methodology paves the way for the rapid and convenient production of oxadiazolyl benzoic acids and their derivatives for various applications.

Scientific Research Applications

  • Synthesis Methodologies :

    • An effective method for synthesizing related compounds, like 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, was developed, highlighting the use of this class of compounds in chemical synthesis processes (Tkachuk et al., 2020).
    • A new approach for synthesizing benzoic acids containing a 1,2,4-oxadiazole ring was suggested, indicating the versatility of these compounds in synthetic chemistry (Krasouskaya et al., 2015).
  • Medicinal Applications :

    • The synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole, and pyrrole ring systems showed potential as antibacterial and antitubercular agents, demonstrating the medical significance of such compounds (Joshi et al., 2008).
  • Agricultural Applications :

    • Research on synthetic plant growth regulators explored the synthesis of certain derivatives, including those with a 1,2,4-oxadiazole ring, which could have implications in agriculture (Harris & Huppatz, 1978).
  • Material Science :

    • Studies on the synthesis and phase transition behavior of 3,5-disubstituted 1,2,4-oxadiazoles showed potential applications as liquid crystalline monomers, indicating their relevance in material science (Jian et al., 2014).
  • Supramolecular Chemistry :

    • Research involving the binding interactions between 1,2,4-oxadiazol-5-ones and a trisimidazoline base has implications for supramolecular chemistry (Reichert et al., 2001).
  • Corrosion Inhibition :

    • Investigations on the corrosion inhibition properties of certain 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid highlighted their potential use in industrial applications (Ammal et al., 2018).
  • NMR Spectroscopy in Biological Media :

    • The synthesis of a series of trifluoromethylazoles, including studies on pKa determination of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy, suggested their use in measuring pH in biological media (Jones et al., 1996).
  • Electroluminescent Devices :

    • Research into the optical and electrochemical properties of aromatic oxadiazole polymers for applications as charge transporting layers in electroluminescent devices further demonstrates the material science applications of these compounds (Li et al., 1995).

Safety And Hazards

As with any chemical compound, handling “4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid” would require appropriate safety measures. This might include wearing protective clothing and avoiding inhalation or contact with skin and eyes .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science. This could involve studying its biological activity, stability, and other properties .

properties

IUPAC Name

4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O3/c11-10(12,13)9-14-7(15-18-9)5-1-3-6(4-2-5)8(16)17/h1-4H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQLFPSEXHEXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440823
Record name 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

CAS RN

340736-76-7
Record name 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
Reactant of Route 4
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
Reactant of Route 6
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Citations

For This Compound
11
Citations
AJ Stott, MC Maillard, V Beaumont… - ACS Medicinal …, 2021 - ACS Publications
Using an iterative structure–activity relationship driven approach, we identified a CNS-penetrant 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO, 12) with a pharmacokinetic profile suitable …
Number of citations: 20 pubs.acs.org
Z Yang, Q Liu, Y Sun, X Sun, L Chen… - Chemistry & …, 2021 - Wiley Online Library
In order to find novel potential antifungal agrochemicals, a series of new 4‐(1,2,4‐oxadiazol‐3‐yl)‐N‐(4‐phenoxyphenyl)benzamide derivatives 3a–j were designed, synthesized and …
Number of citations: 7 onlinelibrary.wiley.com
N Turkman, D Liu, I Pirola - Scientific Reports, 2021 - nature.com
Small molecules that contain the (TFMO) moiety were reported to specifically inhibit the class-IIa histone deacetylases (HDACs), an important target in cancer and the disorders of the …
Number of citations: 8 www.nature.com
C Winter, M Fehr, IR Craig… - Pest Management …, 2020 - Wiley Online Library
BACKGROUND Trifluoromethyloxadiazoles (TFMOs) are selective inhibitors of class II histone deacetylases (HDACs). To date, class II HDACs have not been addressed as target …
Number of citations: 10 onlinelibrary.wiley.com
S Kitamura, H Fukushi, T Miyawaki… - Chemical and …, 2001 - jstage.jst.go.jp
No.eS. Kitamura-4.02 Page 1 The activation, adhesion and aggregation of platelets are important processes in the initiation of thrombus formation at sites showing high-grade stenosis, …
Number of citations: 51 www.jstage.jst.go.jp
N Turkman, D Liu, I Pirola - European journal of medicinal chemistry, 2022 - Elsevier
Herein, we describe the design, synthesis and deciphering of the key characteristics of the structure activity relationship (SAR) of trifluoromethyloxadiazole (TFMO) bearing class-IIa …
Number of citations: 8 www.sciencedirect.com
N Macabuag, W Esmieu, P Breccia… - Journal of Medicinal …, 2022 - ACS Publications
Huntington’s disease (HD) is a lethal autosomal dominant neurodegenerative disorder resulting from a CAG repeat expansion in the huntingtin (HTT) gene. The product of translation of …
Number of citations: 12 pubs.acs.org
N Turkman, S Xu, CH Huang, C Eyermann… - Journal of Medicinal …, 2023 - ACS Publications
We utilized positron emission tomography (PET) imaging in vivo to map the spatiotemporal biodistribution/expression of class-IIa histone deacetylases (class-IIa HDACs) in the central …
Number of citations: 2 pubs.acs.org
N Turkman, S Xu, CH Huang, C Eyermann, J Salino… - bioRxiv, 2022 - biorxiv.org
We utilized positron emission tomography (PET) imaging in vivo to map the spatiotemporal biodistribution/expression (protein density) of class-IIa histone deacetylases (class-IIa HDACs…
Number of citations: 2 www.biorxiv.org
L Luo, SC Martin, J Parkington, SM Cadena, J Zhu… - Cell reports, 2019 - cell.com
HDAC4, a class IIa histone deacetylase, is upregulated in skeletal muscle in response to denervation-induced atrophy. When HDAC4 is deleted postnatally, mice are partially protected …
Number of citations: 71 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.